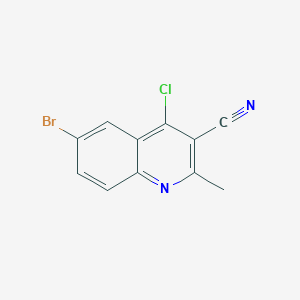
6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile is an organic compound with the molecular formula C11H6BrClN2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a quinoline core, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of 2-methylquinoline, followed by the introduction of a nitrile group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives with different oxidation states. Reduction reactions can also modify the nitrile group to amines or other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and bases like triethylamine are often employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals and dyes, contributing to advancements in agriculture and material science.
作用机制
The mechanism of action of 6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of halogen atoms and the nitrile group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 6-Bromo-4-chloroquinoline
- 6-Bromo-2-chloro-4-methylquinoline
- 6-Bromo-4-methoxyquinoline
Uniqueness
6-Bromo-4-chloro-2-methyl-3-quinolinecarbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, which imparts distinct chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H6BrClN2 |
|---|---|
分子量 |
281.53 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-2-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6BrClN2/c1-6-9(5-14)11(13)8-4-7(12)2-3-10(8)15-6/h2-4H,1H3 |
InChI 键 |
CQVVOSNZDSPXES-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
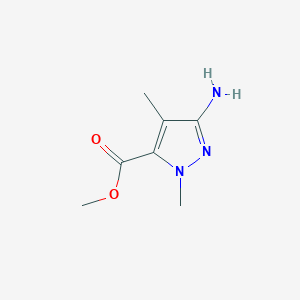
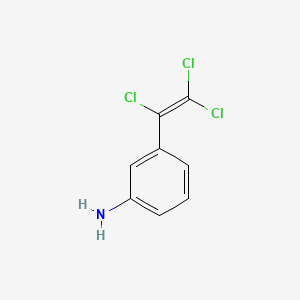
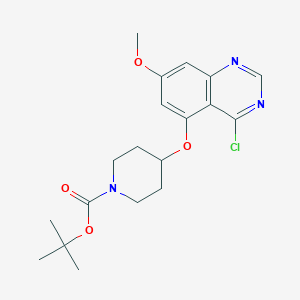
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)

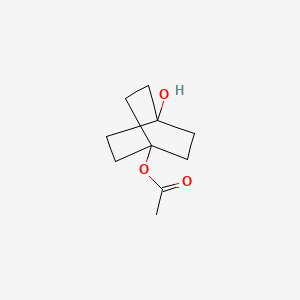
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
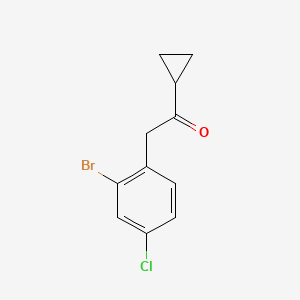



![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)
